Cas no 72867-88-0 (1-Hepten-6-yn-3-ol, 2-methyl-)

1-Hepten-6-yn-3-ol, 2-methyl- structure
1-Hepten-6-yn-3-ol, 2-methyl- structure
Product name:1-Hepten-6-yn-3-ol, 2-methyl-
CAS No:72867-88-0
MF:C8H12O
MW:124.180282592773
CID:543336
PubChem ID:13095279

1-Hepten-6-yn-3-ol, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Hepten-6-yn-3-ol, 2-methyl-
    • 2-methylhept-1-en-6-yn-3-ol
    • DTXSID00518019
    • 72867-88-0
    • Inchi: InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h1,8-9H,2,5-6H2,3H3
    • InChI Key: AXPQTJKGOOOSJN-UHFFFAOYSA-N
    • SMILES: CC(=C)C(CCC#C)O

Computed Properties

  • Exact Mass: 124.08886
  • Monoisotopic Mass: 124.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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